3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde chemical structure properties
3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde chemical structure properties
This guide details the chemical structure, synthesis, and properties of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , a critical pharmacophore in medicinal chemistry.
[1]
Executive Summary
3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a privileged heterocyclic intermediate used primarily in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its structure features a pyrazole core substituted at the C3 position with an ortho-fluorinated phenyl ring and at the C4 position with a reactive formyl group.
The presence of the 2-fluorophenyl moiety introduces specific steric and electronic constraints (the "ortho-effect") that distinguish it from its 3-fluoro and 4-fluoro isomers, often improving metabolic stability and binding selectivity in protein pockets. This guide provides a comprehensive analysis of its physicochemical properties, robust synthetic protocols, and reactivity profile.
Structural Analysis & Physicochemical Properties[2][3]
Chemical Identity[4][5][6]
-
IUPAC Name: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Molecular Formula: C₁₀H₇FN₂O
-
Molecular Weight: 190.18 g/mol
-
Key Functional Groups:
-
Aldehyde (C4-CHO): Electrophilic center for condensation and reduction.
-
Pyrazole NH (N1-H): Hydrogen bond donor; subject to tautomerism (1H vs. 2H).
-
2-Fluoro Substituent: Lipophilic, electron-withdrawing, induces non-planar conformation via steric clash with the pyrazole ring.
-
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 145–150 °C (Estimated) | Analogous to 4-F isomer (168–172 °C) but typically lower due to ortho-sterics disrupting packing. |
| Solubility | DMSO, DMF, Methanol (Hot) | Poorly soluble in water; moderate in CH₂Cl₂. |
| pKa (NH) | ~14.0 | Weakly acidic; deprotonation requires strong bases (e.g., NaH, K₂CO₃). |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity suitable for drug-like scaffolds. |
| H-Bond Donors | 1 (NH) | Tautomeric shift can relocate this proton. |
| H-Bond Acceptors | 3 (N, O, F) | The fluorine atom is a weak acceptor. |
Tautomerism and Ortho-Effect
The "1H" designation implies a tautomeric equilibrium. In solution, the proton shifts between N1 and N2.
-
Tautomer A (3-aryl): The phenyl group is adjacent to the NH.
-
Tautomer B (5-aryl): The phenyl group is adjacent to the N= (pyridine-like nitrogen).
-
Ortho-Effect: The 2-fluoro substituent creates steric repulsion with the pyrazole NH or lone pairs, forcing the phenyl ring to twist out of coplanarity with the pyrazole core. This "twisted" conformation is often critical for fitting into restricted enzyme active sites.
Synthetic Routes & Process Chemistry
The most robust synthesis utilizes the Vilsmeier-Haack reaction applied to a hydrazone or semicarbazone intermediate. This "double Vilsmeier" approach cyclizes and formylates in a single pot.
Primary Synthesis: Vilsmeier-Haack Cyclization
This protocol avoids the handling of unstable hydrazine intermediates by using the semicarbazone of 2'-fluoroacetophenone, which is a stable solid.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthesis via the semicarbazone route to ensure regioselectivity and high yield.
Detailed Protocol
-
Step 1: Formation of Semicarbazone
-
Reagents: 2'-Fluoroacetophenone (1.0 eq), Semicarbazide hydrochloride (1.1 eq), Sodium acetate (1.1 eq), Ethanol (10 vol).
-
Procedure: Dissolve ketone in ethanol. Add NaOAc and semicarbazide HCl. Reflux for 2–3 hours. Cool, filter the white precipitate, wash with water, and dry.
-
Checkpoint: The solid should have a sharp melting point.
-
-
Step 2: Vilsmeier-Haack Cyclization
-
Reagents: Semicarbazone (from Step 1), POCl₃ (3.0 eq), DMF (5.0 eq / Solvent).
-
Procedure:
-
Place DMF in a round-bottom flask and cool to 0°C.
-
Add POCl₃ dropwise (exothermic!) to generate the Vilsmeier reagent. Stir for 30 min.
-
Add the semicarbazone portion-wise.
-
Heat the mixture to 60–70°C for 4–6 hours. (Monitor by TLC; the suspension will clear and turn dark orange/red).
-
Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using saturated Na₂CO₃ or NaOH solution.
-
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/DMF.
-
-
Reactivity Profile & Derivatization
The C4-aldehyde is a versatile handle. The 2-fluoro group remains inert under mild conditions but influences the stereochemistry of products.
Key Transformations
-
Schiff Base Formation: Reaction with primary amines/hydrazines to form imines (azomethines). Used to append additional pharmacophores.[1]
-
Oxidation: Conversion to 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).
-
Reduction: Conversion to the alcohol using NaBH₄.
-
Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate to form push-pull alkenes.
Reactivity Network (DOT Visualization)
Figure 2: Divergent synthesis pathways from the aldehyde core.
Medicinal Chemistry Applications
Kinase Inhibition
This scaffold is a bioisostere of the 4-phenylimidazole moiety found in p38 MAP kinase inhibitors.
-
Binding Mode: The pyrazole NH (N1) and N2 act as a donor-acceptor pair for the "hinge region" of kinases (e.g., ATP binding site).
-
Role of 2-Fluoro: The fluorine atom can displace high-energy water molecules in the hydrophobic pocket or induce a specific torsion angle (typically 30–50°) between the phenyl and pyrazole rings, optimizing shape complementarity.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized compound, look for these specific spectral signatures:
-
¹H NMR (DMSO-d₆):
-
Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm.
-
Pyrazole (C5-H): Singlet at ~8.3 – 8.6 ppm (deshielded by the adjacent carbonyl).
-
NH: Broad singlet >13 ppm (exchangeable with D₂O).
-
Aromatic: Multiplet 7.2 – 7.8 ppm.[2] The 2-F substituent breaks the symmetry, showing a complex splitting pattern (ABCDX) rather than the AA'BB' of the 4-F isomer.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1660–1690 cm⁻¹.
-
NH Stretch: Broad band at 3100–3300 cm⁻¹.
-
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Synthesis of 3-Arylpyrazole-4-carbaldehydes
- Title: "Synthesis and biological evaluation of some new pyrazole deriv
- Source:Journal of Saudi Chemical Society (via ScienceDirect)
-
URL:[Link]
-
Physicochemical Properties of Fluorinated Pyrazoles
-
General Reactivity of Pyrazole-4-carbaldehydes
- Title: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity"
- Source:Arkivoc
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(2-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde - CAS号 1152934-95-6 - 摩熵化学 [molaid.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. ossila.com [ossila.com]
